N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and drug development.
Wirkmechanismus
The mechanism of action of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine involves the inhibition of enzymes that play crucial roles in various cellular processes. For example, it has been found to selectively inhibit PKC, which is involved in the regulation of cell growth, differentiation, and apoptosis. CDK2, another enzyme that is inhibited by N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine, is involved in the control of the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine are varied and depend on the specific enzyme that is inhibited. For example, the inhibition of PKC by N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine can lead to the suppression of cell growth and the induction of apoptosis. Similarly, the inhibition of CDK2 can result in cell cycle arrest and the prevention of cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine in lab experiments is its potency and selectivity in inhibiting specific enzymes. This allows for the precise modulation of cellular processes and the investigation of their roles in disease. However, one limitation of using N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine. One potential avenue is the investigation of its efficacy as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the specific cellular processes that are affected by N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine and the potential for its use in combination with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine could facilitate its widespread use in research and drug development.
Synthesemethoden
The synthesis of N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine involves a multi-step process that includes the reaction of 2-fluorobenzyl alcohol with 5-bromo-2-chlorobenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium azide and copper (I) iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been found to exhibit potent inhibitory activity against a range of enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2). Additionally, it has shown potential as a therapeutic agent for the treatment of cancer, diabetes, and inflammation.
Eigenschaften
Molekularformel |
C15H13BrFN5O |
---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C15H13BrFN5O/c16-12-5-6-14(23-9-10-3-1-2-4-13(10)17)11(7-12)8-18-15-19-21-22-20-15/h1-7H,8-9H2,(H2,18,19,20,21,22) |
InChI-Schlüssel |
MFQCVJGRDGRUKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNC3=NNN=N3)F |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNC3=NNN=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.